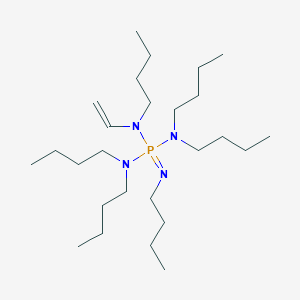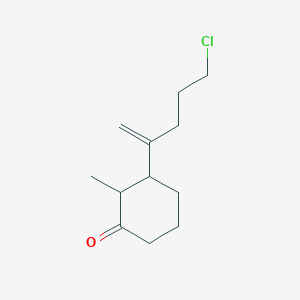
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C12H19ClO and a molecular weight of 214.735 g/mol . This compound is characterized by a cyclohexanone core substituted with a chloropent-1-en-2-yl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves several steps. One common method is through the reaction of cyclohexanone with 5-chloropent-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one can be compared with similar compounds such as:
3-(5-Chloropent-1-en-2-yl)-3-methylcyclohexan-1-one: Similar structure but with a different substitution pattern on the cyclohexanone ring.
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Properties
CAS No. |
92490-57-8 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
3-(5-chloropent-1-en-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H19ClO/c1-9(5-4-8-13)11-6-3-7-12(14)10(11)2/h10-11H,1,3-8H2,2H3 |
InChI Key |
LKRTXPDJXWVJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1=O)C(=C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


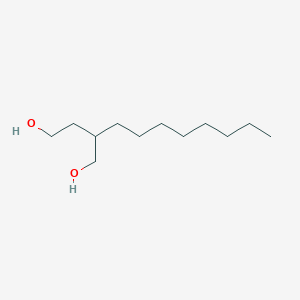
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
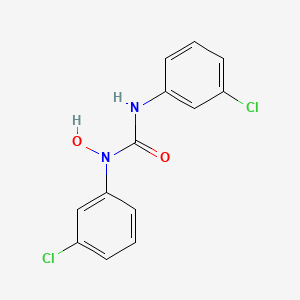
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)

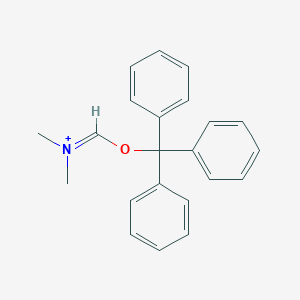
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
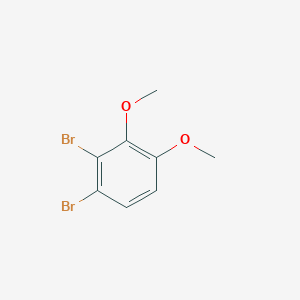

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
